2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione
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Overview
Description
2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione is a heterocyclic compound with the molecular formula C21H11NO3. It is part of the oxazole family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione typically involves the cyclization of N-propargylamides. This process can be promoted using (diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) as an iodine source. The reaction proceeds via intramolecular iodooxygenation under visible light irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to various reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-(4-(4-Phenyl-1,3-oxazol-2-yl)phenyl)-1,3-oxazole
- 2-(2,3-Dichlorophenyl)isoindole-1,3-dione
- 7-(Isopropoxymethyl)-1,3-dimethyl-6,7-dihydro[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione
Uniqueness
2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H11NO3 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
2-phenylnaphtho[2,3-f][1,3]benzoxazole-5,10-dione |
InChI |
InChI=1S/C21H11NO3/c23-19-13-8-4-5-9-14(13)20(24)16-11-18-17(10-15(16)19)22-21(25-18)12-6-2-1-3-7-12/h1-11H |
InChI Key |
OWPZMDFHGRSMAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C4C(=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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